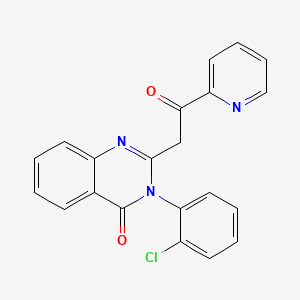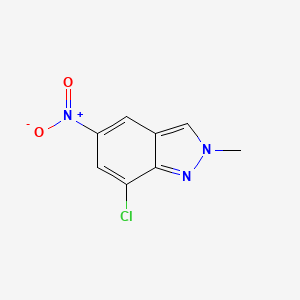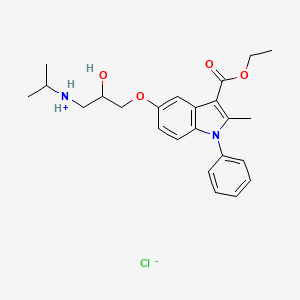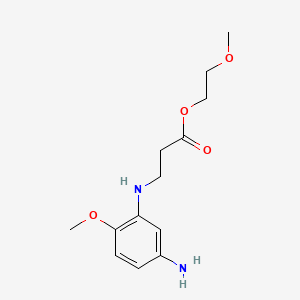![molecular formula C12H22Cl2N2O B13771827 [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride CAS No. 64050-96-0](/img/structure/B13771827.png)
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride is a chemical compound with the molecular formula C12H22Cl2N2O and a molecular weight of 281.222 g/mol. This compound is known for its unique structure, which includes two trimethylazanium groups and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride typically involves the reaction of a phenyl derivative with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to achieve higher yields and purity levels.
Análisis De Reacciones Químicas
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trimethylazanium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride can be compared with other similar compounds, such as:
[3-hydroxy-4-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride: Differing by the position of the hydroxyl group on the phenyl ring.
[3-hydroxy-5-(dimethylazaniumyl)phenyl]-dimethylazanium;dichloride: Differing by the number of methyl groups attached to the azanium groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Propiedades
Número CAS |
64050-96-0 |
|---|---|
Fórmula molecular |
C12H22Cl2N2O |
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1 |
Clave InChI |
KMOLOOJMKSFREQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)













